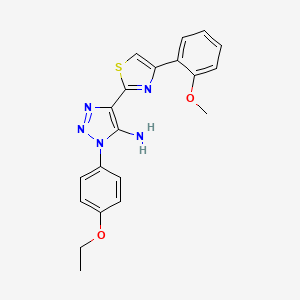

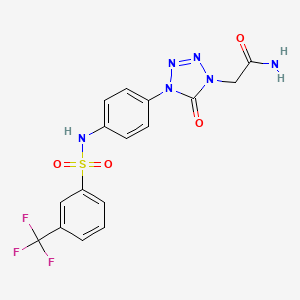

![molecular formula C18H20N2O B2746433 6-{[(2,5-Dimethylphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1293110-78-7](/img/structure/B2746433.png)

6-{[(2,5-Dimethylphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-{[(2,5-Dimethylphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one , also known by its chemical formula C18H20N2O , is a heterocyclic compound. Its molecular weight is approximately 280.37 g/mol . This compound exhibits intriguing pharmacological properties and has drawn attention in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of this compound involves several steps. While I don’t have access to specific papers, I can provide a general overview:

- Precursor Selection : Starting materials include appropriately substituted quinolines or quinoline derivatives.

- Functionalization : The amino group is introduced via a suitable synthetic route.

- Cyclization : The tetrahydroquinoline ring system is formed, often through intramolecular cyclization reactions.

- Substituent Modifications : The 2,5-dimethylphenylmethyl group is attached to the quinoline scaffold.

Molecular Structure Analysis

The compound’s molecular structure consists of a tetrahydroquinoline core with an appended 2,5-dimethylphenylmethylamino group. The precise arrangement of atoms and bond angles can be visualized using computational tools or molecular modeling software.

Chemical Reactions Analysis

6-{[(2,5-Dimethylphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one may participate in various chemical reactions, including:

- Acylation : The carbonyl group can react with acylating agents.

- Reductive Amination : The amino group can undergo reductive amination to form secondary amines.

- Ring-Opening Reactions : The tetrahydroquinoline ring may open under specific conditions.

Physical And Chemical Properties Analysis

- Melting Point : Investigate the temperature at which it transitions from solid to liquid.

- Solubility : Assess its solubility in various solvents (e.g., water, organic solvents).

- Stability : Consider its stability under different conditions (light, temperature, pH).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Peptide Design

Research on similar tetrahydroisoquinoline derivatives has demonstrated their utility in the synthesis of new amino acids aimed at controlling peptide conformation. Kazmierski, Urbańczyk-Lipkowska, and Hruby (1994) developed diastereoisomers of α,β-dimethylphenylalanine and α,β-dimethyl-1,2,3,4,-tetrahydroisoquinoline-3-carboxylic acid to aid in the topographical design of peptides, offering insights into peptide and protein design through molecular mechanics calculations (Kazmierski et al., 1994).

Anticancer and Cytotoxic Activities

Valderrama, Delgado, Sepúlveda, Benites, Theoduloz, Buc Calderon, and Muccioli (2016) synthesized aminoisoquinoline-5,8-quinones bearing α-amino acids and evaluated their cytotoxic activity against cancer cell lines, revealing moderate to high activity. This work emphasizes the role of the amino acid fragment's structure and location in enhancing cytotoxic effects (Valderrama et al., 2016).

Pharmacological Evaluation

A study by Zára-Kaczián, György, Deák, Seregi, and Dóda (1986) on tetrahydroisoquinoline derivatives revealed the structural requirements for antidepressant action, highlighting the potential of these compounds in developing new antidepressants (Zára-Kaczián et al., 1986).

Antitumor Activities

Fang, Wu, Xiao, Tang, Li, Ye, Xiang, and Hu (2016) reported on the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure and their evaluation for antitumor activities, showcasing the potential for these compounds in cancer treatment (Fang et al., 2016).

Synthesis towards Natural Product Analogues

Shahane, Louafi, Moreau, Hurvois, Renaud, Weghe, and Roisnel (2008) described a synthetic approach towards naturally occurring 2-alkyl-tetrahydroquinolines, indicating the applicability of similar compounds in mimicking or studying natural products (Shahane et al., 2008).

Safety And Hazards

- Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.

- Handling Precautions : Follow safety guidelines when working with this compound.

- Environmental Impact : Assess its environmental persistence and potential harm.

Zukünftige Richtungen

- Biological Evaluation : Investigate its pharmacological activity against specific targets (e.g., receptors, enzymes).

- Structure-Activity Relationship (SAR) : Explore modifications to enhance potency or selectivity.

- Formulation Development : Consider suitable dosage forms (tablets, injections, etc.).

Eigenschaften

IUPAC Name |

6-[(2,5-dimethylphenyl)methylamino]-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-12-3-4-13(2)15(9-12)11-19-16-6-7-17-14(10-16)5-8-18(21)20-17/h3-4,6-7,9-10,19H,5,8,11H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOIDIMGKIFNTPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CNC2=CC3=C(C=C2)NC(=O)CC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-{[(2,5-Dimethylphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-2-[[1-(1-ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2746350.png)

![3,9-dimethyl-1,7-dipropyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-di one](/img/structure/B2746352.png)

![(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2746355.png)

![4-benzoyl-N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2746366.png)

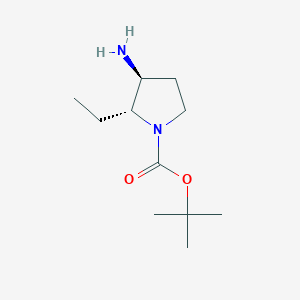

![(8-Oxa-2-azaspiro[4.5]decan-4-yl)methanol hydrochloride](/img/structure/B2746367.png)

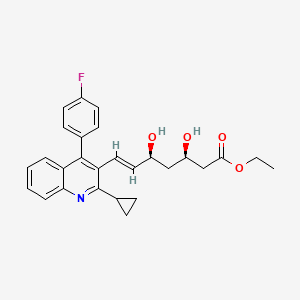

![2-[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2746371.png)

![3-((5-((3-chlorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2746372.png)